molecular formula C13H12N2O2 B1389943 5-Methoxy-N-phenylnicotinamide CAS No. 1138443-84-1

5-Methoxy-N-phenylnicotinamide

Cat. No. B1389943
M. Wt: 228.25 g/mol
InChI Key: JCZHMRPQYHZDCK-UHFFFAOYSA-N
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Description

5-Methoxy-N-phenylnicotinamide is a chemical compound with the CAS Number: 1138443-84-1 . It has a linear formula of C13H12N2O2 .


Molecular Structure Analysis

The InChI code for 5-Methoxy-N-phenylnicotinamide is 1S/C13H12N2O2/c1-17-12-7-10(8-14-9-12)13(16)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Methoxy-N-phenylnicotinamide is a solid at room temperature . It has a molecular weight of 228.25 . The compound is stored in a dry, sealed environment at room temperature .

Scientific Research Applications

  • Psychedelic Research

    • Summary of Application : There is a compound with a similar name, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which is a naturally occurring tryptamine that primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors . It’s used in psychedelic research and has shown potential therapeutic applications .
    • Methods of Application : The specific methods of application or experimental procedures for 5-MeO-DMT are not provided in the available resources .
    • Results or Outcomes : Observational studies and surveys have suggested that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with it include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 5-Methoxy-N-phenylnicotinamide are not mentioned in the sources I found, the field of controlled drug delivery is a promising area of research . As our understanding of such compounds grows, they may find use in novel therapeutic applications.

properties

IUPAC Name

5-methoxy-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-12-7-10(8-14-9-12)13(16)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZHMRPQYHZDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673838
Record name 5-Methoxy-N-phenylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-N-phenylnicotinamide

CAS RN

1138443-84-1
Record name 5-Methoxy-N-phenylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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